molecular formula C26H24N2O5S B2650540 methyl 2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 950266-90-7

methyl 2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

Cat. No.: B2650540
CAS No.: 950266-90-7
M. Wt: 476.55
InChI Key: VUYRRHJTHUVEFJ-UHFFFAOYSA-N
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Description

Methyl 2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 1,2-benzothiazine-1,1-dioxide core modified with a phenyl group at position 4, a methyl carboxylate at position 3, and a 2-((4-ethylphenyl)amino)-2-oxoethyl substituent at position 2. This compound belongs to a class of molecules with demonstrated pharmacological relevance, including anti-inflammatory, analgesic, and enzyme-inhibitory activities . Its structural complexity arises from the interplay of substituents influencing electronic, steric, and hydrogen-bonding properties, which are critical for its physicochemical and biological behavior.

The synthesis of such derivatives typically involves sulfonylation of anthranilic acid derivatives followed by cyclization, as modifications post-cyclization are challenging due to competing reaction pathways . The target compound’s 4-phenyl and 4-ethylphenylamide groups likely necessitate early introduction during synthesis to avoid regiochemical complications .

Properties

IUPAC Name

methyl 2-[2-(4-ethylanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-3-18-13-15-20(16-14-18)27-23(29)17-28-25(26(30)33-2)24(19-9-5-4-6-10-19)21-11-7-8-12-22(21)34(28,31)32/h4-16H,3,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYRRHJTHUVEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylphenylamine with a suitable acylating agent to form an intermediate, which is then reacted with a thiazine derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Mechanism of Action

The mechanism of action of methyl 2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites . These interactions can lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Benzothiazine-1,1-dioxides exhibit diverse bioactivities depending on substituent patterns. Key analogues include:

Compound Name Substituents (Positions) Key Properties/Applications References
Piroxicam 4-Hydroxy, 2-methyl (thiazine core) NSAID (anti-inflammatory, analgesic)
Meloxicam 4-Hydroxy, 2-methyl-5-thiazolyl NSAID with COX-2 selectivity
Methyl 2-allyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide 4-Hydroxy, 2-allyl, 3-carboxylate Crystallographic model for H-bonding
Methyl 2-ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide 4-Hydroxy, 2-ethyl, 3-carboxylate Structural studies (zig-zag packing)
Target Compound 4-Phenyl, 2-(2-((4-ethylphenyl)amino)-2-oxoethyl), 3-carboxylate Hypothesized enhanced bioactivity

Key Observations :

Substituent Bulk and Bioactivity: The 4-phenyl group in the target compound introduces greater steric bulk compared to Piroxicam’s 4-hydroxy group.

Hydrogen-Bonding Networks: Analogues like Methyl 2-allyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide form intramolecular O–H⋯O and C–H⋯O bonds, stabilizing half-chair thiazine conformations . The target compound’s 2-((4-ethylphenyl)amino)-2-oxoethyl group may introduce additional hydrogen-bond donors (N–H), enabling unique intermolecular interactions.

Crystal Packing : Ethyl-substituted derivatives (e.g., Methyl 2-ethyl-4-hydroxy-...) exhibit zig-zag packing via C–H⋯O bonds . The target compound’s 4-phenyl group could disrupt such patterns, favoring π-π stacking interactions.

Pharmacological Potential
  • Anti-Inflammatory Activity: Piroxicam and Meloxicam derive efficacy from COX enzyme inhibition. The target compound’s 4-phenyl group may enhance binding to hydrophobic pockets in COX-2, while the 2-((4-ethylphenyl)amino)-2-oxoethyl group could mimic peptide substrates in enzyme inhibition .
Physicochemical Properties
  • Melting Points : Crystalline derivatives (e.g., Methyl 2-allyl-4-hydroxy-...) exhibit melting points >200°C due to robust hydrogen-bond networks . The target compound’s bulkier substituents may lower melting points by disrupting crystal packing.

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